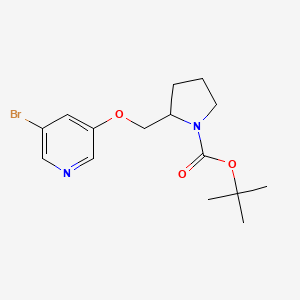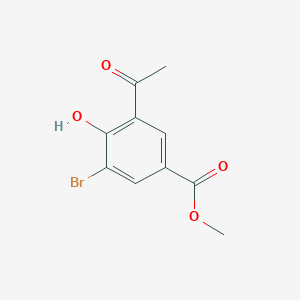
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
概要
説明
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C10H9BrO4. It is a pale-yellow to yellow-brown solid at room temperature . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
生化学分析
Biochemical Properties
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used to study the structure-activity relationships of certain inhibitors of human steroid sulfatase
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for understanding how this compound can be used in biochemical research and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it has been shown to act as a potent reversible inhibitor of human steroid sulfatase . These binding interactions and enzyme modulations are critical for understanding the compound’s effects on biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under normal storage conditions but may degrade over extended periods . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used to study the metabolic pathways of certain inhibitors of human steroid sulfatase
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how this compound exerts its effects on cellular processes and biochemical pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-acetyl-4-hydroxybenzoate. The reaction is typically carried out in dichloromethane with pyridine as a base and bromine as the brominating agent. The reaction mixture is stirred at room temperature for a couple of hours, followed by cooling and addition of hydrochloric acid to separate the organic phase .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is used in various scientific research applications:
Biology: Used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of methyl 3-acetyl-5-bromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions .
類似化合物との比較
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but lacks the acetyl group.
Methyl 3,5-dibromo-4-hydroxybenzoate: Contains an additional bromine atom.
Uniqueness
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and applications in organic synthesis. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in research and industrial applications .
特性
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160753-84-4 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
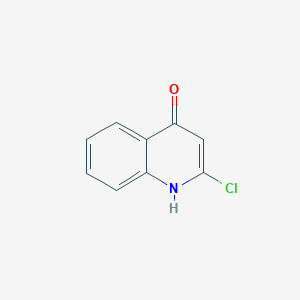
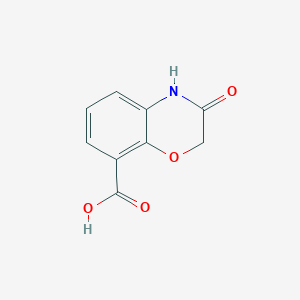

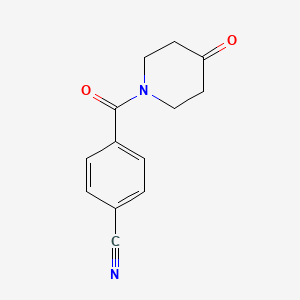
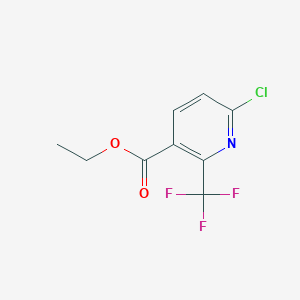
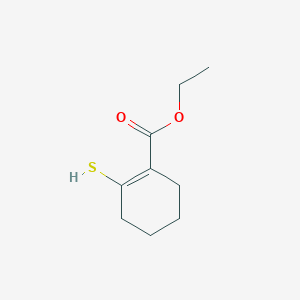
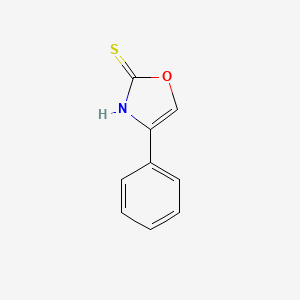
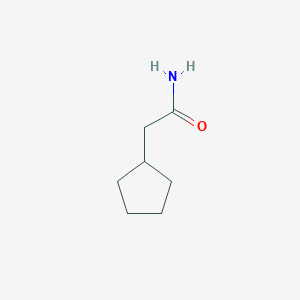
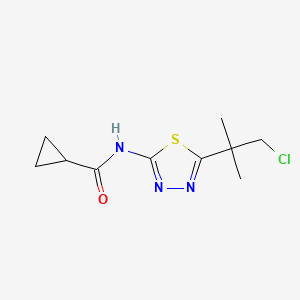
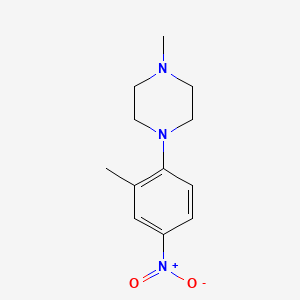
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)
